molecular formula C19H20N2O5S B3302981 N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 919633-98-0

N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Cat. No. B3302981
CAS RN: 919633-98-0
M. Wt: 388.4 g/mol
InChI Key: PSJQERKZMKERJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as EMBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMBO is a thiazolidinedione derivative and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is not fully understood. However, it has been suggested that it acts by modulating the activity of various signaling pathways, such as the NF-κB and JAK/STAT pathways. N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has also been shown to activate AMP-activated protein kinase (AMPK), which is involved in regulating energy metabolism.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve insulin sensitivity, and regulate glucose metabolism. N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has also been shown to inhibit the growth of tumors and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good yields. It is also stable and can be stored for long periods of time. However, one of the limitations of N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, there is a need to optimize the synthesis process of N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide to improve its yield and solubility.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also induces apoptosis in cancer cells and inhibits the growth of tumors. In addition, N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-26-17-9-7-15(8-10-17)20-18(22)14-5-4-6-16(11-14)21-19(23)13(2)12-27(21,24)25/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJQERKZMKERJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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